molecular formula C15H12N2OS B1221065 4-(4-Phenylmethoxyphenyl)thiadiazole

4-(4-Phenylmethoxyphenyl)thiadiazole

Cat. No.: B1221065
M. Wt: 268.3 g/mol
InChI Key: YXNNWYABAKEBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Phenylmethoxyphenyl)thiadiazole is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a 4-phenylmethoxyphenyl group. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse pharmacological and material science applications.

Properties

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

4-(4-phenylmethoxyphenyl)thiadiazole

InChI

InChI=1S/C15H12N2OS/c1-2-4-12(5-3-1)10-18-14-8-6-13(7-9-14)15-11-19-17-16-15/h1-9,11H,10H2

InChI Key

YXNNWYABAKEBBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSN=N3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSN=N3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Pharmacological Activity

Substituent Effects on Bioactivity
  • 4-(4-Chlorophenyl)-1,2,3-thiadiazole (CAS 18212-23-2) :
    Substitution of the phenylmethoxyphenyl group with a chlorophenyl moiety alters electronic properties, increasing electrophilicity. This compound exhibits agrochemical applications, contrasting with the phenylmethoxyphenyl variant’s focus on pharmaceuticals. The chlorine atom enhances stability but reduces solubility compared to the methoxy group .
  • 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole: Fluorine substitution at the para position improves metabolic stability and binding affinity. This derivative showed superior antituberculosis activity (Mycobacterium tuberculosis H37Rv inhibition) compared to non-fluorinated analogs, highlighting the importance of electronegative substituents .
  • 4-(4-Methoxyphenyl)thiazol-2-amine :
    Replacing the thiadiazole core with a thiazole ring reduces ring strain but diminishes sulfur’s electron-withdrawing effects. The methoxyphenyl group in this compound enhances antibacterial activity, though its IC50 values (e.g., 1.61 μg/mL for HepG-2 inhibition in related thiazoles) are less potent than thiadiazole-based derivatives .
Cytotoxic Thiadiazole Derivatives

Simple 2,5-disubstituted 1,3,4-thiadiazoles often outperform fused-ring systems in cytotoxicity. For example:

  • Compound 7b (IC50 = 1.61 μg/mL): Contains a methyl-phenylthiazole moiety, demonstrating that alkyl and aryl groups synergize for hepatocellular carcinoma inhibition .
  • Trifluoromethyl-substituted derivatives : Exhibit enhanced anticancer activity due to the strong electron-withdrawing effect of CF₃, improving target binding .

Table 1: Comparative Bioactivity of Thiadiazole Derivatives

Compound Substituents Activity (IC50/MIC) Application Reference
4-(4-Phenylmethoxyphenyl)thiadiazole Phenylmethoxyphenyl Under investigation Anticancer
4-(4-Chlorophenyl)-1,2,3-thiadiazole Chlorophenyl N/A Agrochemicals
2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole Fluorophenyl, phenylamino 12.5 μg/mL (TB) Antituberculosis
Compound 7b Methyl-phenylthiazole 1.61 μg/mL (HepG-2) Anticancer

Isomer-Specific Properties

The position of sulfur and nitrogen in the thiadiazole ring dictates applications:

  • 1,3,4-Thiadiazoles : Preferred in drug design due to balanced electronic properties and ease of functionalization. This compound falls into this category .
  • 1,2,5-Thiadiazoles: Used in conductive polymers (e.g., tris(4-(thiophen-2-yl)phenyl)amine copolymers) for their low bandgap and nonlinear optical properties .
  • 1,2,3-Thiadiazoles : Common in agrochemicals, such as plant growth regulators, but less explored in pharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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